molecular formula C24H21N7O2 B10939515 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939515
M. Wt: 439.5 g/mol
InChI Key: GSBUUKGDYUBDLV-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a triazole ring, a methoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical tool for studying protein interactions and enzyme activities.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Tris(benzyltriazolylmethyl)amine (TBTA): A ligand used in coordination chemistry with similar triazole functionality.

    (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: A compound with a triazole ring and benzyl group, used in various chemical reactions.

    Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These compounds have shown cytotoxic activity and are used in medicinal chemistry

Properties

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21N7O2/c1-30-22-20(13-26-30)19(12-21(27-22)17-8-10-18(33-2)11-9-17)23(32)28-24-25-15-31(29-24)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,28,29,32)

InChI Key

GSBUUKGDYUBDLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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